molecular formula C20H18ClN3O B3413911 1-(2-chlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 946279-90-9

1-(2-chlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No. B3413911
CAS RN: 946279-90-9
M. Wt: 351.8 g/mol
InChI Key: BDPJXCIWNKWYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole, also known as CBI compound, is a synthetic compound that has shown promising results in scientific research. This compound belongs to the indole family and has been studied for its potential applications in various fields such as medicine and agriculture.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2-chlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole compound in scientific research is its high potency and selectivity. 1-(2-chlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole compound has been shown to have potent activity against cancer cells at low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of using 1-(2-chlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole compound in lab experiments is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-(2-chlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole compound. One of the areas of research is the development of 1-(2-chlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole compound as a potential anticancer drug. Further studies are needed to evaluate the pharmacokinetics and toxicity of 1-(2-chlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole compound in vivo. Another area of research is the exploration of the potential applications of 1-(2-chlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole compound in agriculture, as it has been shown to have insecticidal and antifungal activity. Overall, the research on 1-(2-chlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole compound has shown promising results and has the potential to lead to the development of new drugs and agricultural products.

Scientific Research Applications

1-(2-chlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole compound has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as an anticancer agent. Studies have shown that 1-(2-chlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O/c1-13(2)19-22-23-20(25-19)18-11-14-7-4-6-10-17(14)24(18)12-15-8-3-5-9-16(15)21/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPJXCIWNKWYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chlorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-chlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole
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1-(2-chlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole
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1-(2-chlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole
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1-(2-chlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole
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1-(2-chlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole
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1-(2-chlorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole

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